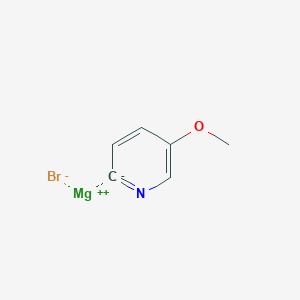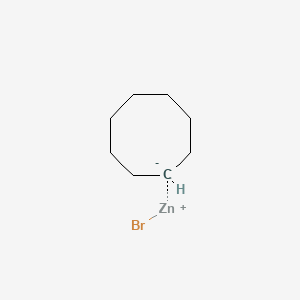
4-t-Butoxyphenylzinc bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-t-Butoxyphenylzinc bromide, 0.50 M in THF (4-t-BPZ) is a reagent used in organic synthesis that is typically employed in the preparation of organometallic compounds. 4-t-BPZ is a highly reactive organozinc compound that can be used to synthesize various organic compounds, including those with a wide range of functional groups. In addition to its use in organic synthesis, 4-t-BPZ has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.
Scientific Research Applications
4-t-Butoxyphenylzinc bromide, 0.50 M in THF has been studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of various organometallic compounds, including those with a wide range of functional groups. It has also been used as a catalyst in the synthesis of organic compounds, such as amines and alcohols. In addition, 4-t-Butoxyphenylzinc bromide, 0.50 M in THF has been studied for its potential applications in the field of medicinal chemistry, as it has been used to synthesize various pharmaceutical compounds.
Mechanism of Action
4-t-Butoxyphenylzinc bromide, 0.50 M in THF is a highly reactive organozinc compound that is capable of undergoing a variety of reactions. It can act as a nucleophile in substitution reactions, and can also undergo reductive elimination reactions. In addition, 4-t-Butoxyphenylzinc bromide, 0.50 M in THF can undergo oxidative addition reactions, as well as a variety of other reactions.
Biochemical and Physiological Effects
4-t-Butoxyphenylzinc bromide, 0.50 M in THF has been studied for its potential biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds. In addition, 4-t-Butoxyphenylzinc bromide, 0.50 M in THF has been shown to inhibit the growth of various types of cancer cells in vitro, and has been studied for its potential applications in the treatment of cancer.
Advantages and Limitations for Lab Experiments
4-t-Butoxyphenylzinc bromide, 0.50 M in THF has several advantages for use in laboratory experiments. It is a highly reactive reagent that can be used to synthesize various organic compounds, including those with a wide range of functional groups. In addition, 4-t-Butoxyphenylzinc bromide, 0.50 M in THF is relatively inexpensive and can be easily obtained from chemical suppliers. However, 4-t-Butoxyphenylzinc bromide, 0.50 M in THF is a highly reactive compound, and care must be taken when handling it in the laboratory.
Future Directions
There are several potential future directions for the use of 4-t-Butoxyphenylzinc bromide, 0.50 M in THF in scientific research and laboratory experiments. One potential direction is the development of new methods for the synthesis of organometallic compounds using 4-t-Butoxyphenylzinc bromide, 0.50 M in THF. In addition, 4-t-Butoxyphenylzinc bromide, 0.50 M in THF could be used as a catalyst in the synthesis of pharmaceutical compounds, as well as in the development of new drugs for the treatment of various diseases. Finally, 4-t-Butoxyphenylzinc bromide, 0.50 M in THF could be used in the development of new methods for the synthesis of organic compounds, such as amines and alcohols.
Synthesis Methods
4-t-Butoxyphenylzinc bromide, 0.50 M in THF can be synthesized using a variety of methods, including the reaction of an alkyl halide with zinc bromide in the presence of an aprotic solvent, such as THF. This reaction typically requires a catalyst, such as an organolithium compound, and is typically conducted at room temperature. Other methods for synthesizing 4-t-Butoxyphenylzinc bromide, 0.50 M in THF include the reaction of a zinc halide with an alkyl halide, as well as the reaction of a zinc halide with an alkyl Grignard reagent.
properties
IUPAC Name |
bromozinc(1+);(2-methylpropan-2-yl)oxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-10(2,3)11-9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBHVLBGMMBCKN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-t-Butoxyphenylzinc bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














